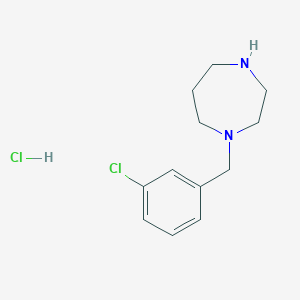

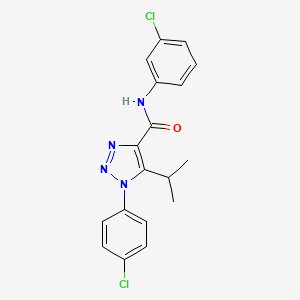

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide, also known as CP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-1 is a piperidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Biological Evaluation

One area of research involves the synthesis of innovative coumarin derivatives containing various functional groups and evaluating their biological properties. For instance, the synthesis of a series of compounds involving the key intermediate ethyl 2-oxo-2H-chromene-3-carboxylate, prepared by reacting salicylaldehyde with diethyl malonate, has been explored. These compounds were further processed to assess their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the potential of these derivatives in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Cytotoxic Activity and Molecular Docking

Another significant application is in the domain of cytotoxic activity against cancer cell lines and molecular docking studies. Compounds synthesized from reactions involving chromene derivatives have been evaluated for their efficacy against human cancer cell lines such as MDA-MB-231, A549, and MIA PaCa-2. Theoretical calculations and molecular modeling analyses have also been conducted to understand the interaction of these compounds with biological targets, indicating promising avenues for cancer therapy (El Gaafary et al., 2021).

Antibacterial Evaluation

The synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and their evaluation for antibacterial activities highlight the antimicrobial potential of such compounds. These studies underscore the methodological advancements in creating benzo[f]chromene-2-carboxamide derivatives and their efficacy in combating bacterial infections, demonstrating a clean, metal-free, and environmentally friendly approach (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Enantioselective Catalysis

Research has also delved into the use of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work not only explores the chemical versatility of such compounds but also their potential application in producing enantioselectively synthesized products, opening pathways for their use in asymmetric synthesis and pharmaceutical manufacturing (Wang et al., 2006).

properties

IUPAC Name |

N-(3-chlorophenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c23-15-7-6-8-16(13-15)25(22(28)24-11-4-1-5-12-24)21(27)20-14-18(26)17-9-2-3-10-19(17)29-20/h2-3,6-10,13-14H,1,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOSNEYSFYGXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)

![3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid](/img/structure/B2778577.png)

![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)

![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)